Indolepropanol phosphate
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Overview
Description
Indole-3-Propanol Phosphate is an organic compound belonging to the class of 3-alkylindoles. It is characterized by an indole moiety carrying an alkyl chain at the 3-position, with a phosphate group attached to the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-3-Propanol Phosphate can be synthesized through a one-pot method involving the reaction of phenylhydrazine hydrochlorides with dihydropyran in the presence of an acetic acid and water mixture . This method is advantageous due to its simplicity and efficiency in producing highly functionalized indoles.
Industrial Production Methods: Industrial production of Indole-3-Propanol Phosphate typically involves the Fischer indole synthesis, which remains a benchmark for the preparation of indole derivatives . This method is widely used due to its scalability and ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: Indole-3-Propanol Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the indole moiety and the phosphate group, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of Indole-3-Propanol Phosphate include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products Formed: The major products formed from the reactions of Indole-3-Propanol Phosphate include halogenated and oxygenated derivatives. These products are of interest due to their potential bioactivity and applications in various fields .
Scientific Research Applications
Indole-3-Propanol Phosphate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a signaling molecule and a precursor for the biosynthesis of other biologically active compounds . In medicine, it has potential therapeutic applications due to its bioactivity. Additionally, it is used in the industry for the production of natural colorants and flavoring agents .
Mechanism of Action
The mechanism of action of Indole-3-Propanol Phosphate involves its interaction with specific molecular targets and pathways. It acts on the tryptophan synthase alpha and beta chains, facilitating the conversion of indole-3-glycerol-phosphate to indole . This interaction is crucial for its role in various biological processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Indole-3-Propanol Phosphate include Indole-3-Acetic Acid, Indole-3-Butyric Acid, and Indole-3-Glycerol Phosphate .
Uniqueness: Indole-3-Propanol Phosphate is unique due to its specific structure, which includes a phosphate group attached to the propanol chain. This structural feature distinguishes it from other indole derivatives and contributes to its unique reactivity and applications .
Properties
CAS No. |
40716-80-1 |
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Molecular Formula |
C11H14NO4P |
Molecular Weight |
255.21 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)propyl dihydrogen phosphate |
InChI |
InChI=1S/C11H14NO4P/c13-17(14,15)16-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12H,3-4,7H2,(H2,13,14,15) |
InChI Key |
NKEZSFZOUIIZFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O |
40716-80-1 | |
Synonyms |
indolepropanol phosphate IPP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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